molecular formula C13H15N5O3 B11481618 1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)-

1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)-

Cat. No.: B11481618
M. Wt: 289.29 g/mol
InChI Key: QDHUKEPNHHHKTO-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)- is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a nitro group at the fourth position of the pyrazole ring and a pyridinylmethyl group attached to the nitrogen atom of the butanamide side chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a pyrazole derivative followed by the introduction of the butanamide and pyridinylmethyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)- exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinylmethyl group can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    4-Nitropyrazole: A simpler analog with a nitro group at the fourth position of the pyrazole ring.

    3-Pyridinylmethylpyrazole: Lacks the nitro group but contains the pyridinylmethyl substituent.

    1H-Pyrazole-5-carboxamide: Contains a carboxamide group instead of the butanamide group.

Uniqueness: 1H-Pyrazole-1-butanamide, 4-nitro-N-(3-pyridinylmethyl)- is unique due to the combination of its nitro and pyridinylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other pyrazole derivatives, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

4-(4-nitropyrazol-1-yl)-N-(pyridin-3-ylmethyl)butanamide

InChI

InChI=1S/C13H15N5O3/c19-13(15-8-11-3-1-5-14-7-11)4-2-6-17-10-12(9-16-17)18(20)21/h1,3,5,7,9-10H,2,4,6,8H2,(H,15,19)

InChI Key

QDHUKEPNHHHKTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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